6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Description
6-(3-Methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative characterized by a nitrogen-containing heterocyclic core substituted with two aromatic moieties: a 3-methoxyphenyl group at position 6 and a 4-methoxyphenylpiperazinoethyl ketone group at position 2 (Figure 1). The pyridazinone scaffold is pharmacologically significant due to its role in modulating enzyme inhibition (e.g., monoamine oxidase, MAO) and receptor interactions (e.g., serotonin and dopamine receptors) .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-31-20-8-6-19(7-9-20)26-12-14-27(15-13-26)24(30)17-28-23(29)11-10-22(25-28)18-4-3-5-21(16-18)32-2/h3-11,16H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAMVPLFKLGNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Key Observations :
- Piperazine Modifications : Replacing 4-methoxyphenyl with 4-chlorophenyl (as in ) increases MAO-A selectivity but reduces MAO-B potency.
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) improve solubility, whereas chlorine/fluorine (electron-withdrawing) enhance metabolic stability .
MAO-B Inhibition and Selectivity
*Predicted based on structural analogues.
Biological Activity
6-(3-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound belonging to the pyridazinone class, which is recognized for its diverse biological activities. This compound features a unique structural configuration that includes a pyridazinone core, methoxy phenyl groups, and a piperazine moiety, suggesting significant potential for pharmacological applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 434.5 g/mol. The structural features include:
- Pyridazinone core : Central to its biological activity.
- Methoxyphenyl groups : Known to enhance lipophilicity and biological interactions.
- Piperazine moiety : Implicated in various pharmacological effects.
Biological Activities
Research indicates that derivatives of pyridazinones, including this compound, exhibit a wide array of biological activities:
- Anticancer Activity :
- Anti-inflammatory Properties :
- Analgesic Effects :
- Antimicrobial Activity :
- Antiplatelet Activity :
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyridazinone derivatives:
- A study demonstrated that specific substitutions on the pyridazinone scaffold could lead to enhanced anticancer activity against neuroblastoma cells (SH-SY5Y) .
- Another research highlighted the analgesic properties of 6-substituted pyridazinones, showing efficacy comparable to established analgesics while maintaining lower ulcerogenic risks .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with related compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methyl-2,4-disubstituted pyridazin-3(2H)-ones | Methyl substitution at position 6 | Exhibits agonistic activity on formyl peptide receptors |
| 4-(5-acetyl-2-ethyl-3-oxo-6-phenylpyridazin-4-yl)amino benzenesulfonamide | Contains an acetyl group and sulfonamide linkage | Exhibits PDE4 inhibitory activity |
| 6-(4-hydroxy-3,5-dimethylphenyl)-4-(5-trifluoromethyl-indol-2-yl)-pyridazin-3(2H)-one | Hydroxy and trifluoromethyl substitutions | Potentially useful in anti-cancer therapies |
Q & A
Q. Key structural modifications to enhance target selectivity (e.g., 5-HT₁A vs. D₂ receptors)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
